molecular formula C7H14ClN3O B2624510 (4As,8aR)-3,4,4a,5,6,7,8,8a-octahydro-1H-pyrido[4,3-d]pyrimidin-2-one;hydrochloride CAS No. 2460739-50-6

(4As,8aR)-3,4,4a,5,6,7,8,8a-octahydro-1H-pyrido[4,3-d]pyrimidin-2-one;hydrochloride

Cat. No. B2624510
CAS RN: 2460739-50-6
M. Wt: 191.66
InChI Key: NXXVGKNTXAWTML-RIHPBJNCSA-N
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Description

“(4As,8aR)-3,4,4a,5,6,7,8,8a-octahydro-1H-pyrido[4,3-d]pyrimidin-2-one;hydrochloride” is a complex organic compound. It contains a total of 25 bonds, including 12 non-H bonds, 1 multiple bond, 1 double bond, 2 six-membered rings, 1 ten-membered ring, 1 urea (-thio) derivative, and 1 secondary amine (aliphatic) .


Synthesis Analysis

The synthesis of pyrimidine derivatives involves various methods. One such method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base . Another method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester followed by cyclization at high temperature .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a pyrimidine ring, which is a six-membered ring with two nitrogen atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can involve multiple steps. For example, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base affords pyrimidino [4,5- d ] [1,3]oxazines .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and functional groups. As a complex organic compound, it likely has unique properties related to its molecular structure .

Mechanism of Action

The mechanism of action of pyrimidine derivatives can vary depending on the specific compound and its biological target. For example, some pyrimidine derivatives have been found to inhibit certain enzymes, such as tyrosine kinase, phosphatidylinositol-3 kinase, and mammalian target of rapamycin .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could include further exploration of its synthesis, properties, and potential applications. For example, pyrimidine derivatives have been found to have a wide range of biological activities, suggesting potential applications in medicinal chemistry .

properties

IUPAC Name

(4aS,8aR)-3,4,4a,5,6,7,8,8a-octahydro-1H-pyrido[4,3-d]pyrimidin-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O.ClH/c11-7-9-4-5-3-8-2-1-6(5)10-7;/h5-6,8H,1-4H2,(H2,9,10,11);1H/t5-,6+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXVGKNTXAWTML-RIHPBJNCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1NC(=O)NC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]2[C@@H]1NC(=O)NC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac-(4aR,8aS)-decahydropyrido[4,3-d]pyrimidin-2-one hydrochloride

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